1-Arachidonoylglycerol-d8

Description

Properties

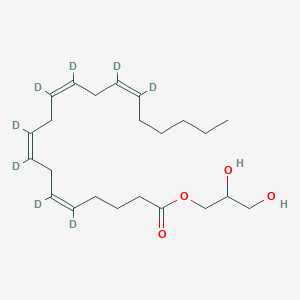

IUPAC Name |

2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCOKIYJYGMDN-FBFLGLDDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OCC(CO)O)/[2H])/[2H])/[2H])/CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Arachidonoylglycerol-d8: Physicochemical Properties and Role in Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 1-Arachidonoylglycerol-d8 (1-AG-d8), a deuterated analog of the endocannabinoid 1-Arachidonoylglycerol. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in the quantitative analysis of endocannabinoids or studying its role within the endocannabinoid system.

Core Physicochemical Properties

This compound is a synthetic, deuterated version of 1-arachidonoylglycerol where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 1-arachidonoylglycerol (1-AG), as it is chemically identical to the analyte but has a distinct molecular weight.

| Property | Value |

| Molecular Formula | C23H30D8O4 |

| Formula Weight | 386.6 g/mol |

| CAS Number | 2692624-29-4 |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, 2,3-dihydroxypropyl ester |

| Synonyms | 1-AG-d8 |

| Physical State | Solution in acetonitrile |

| Purity | ≥99% deuterated forms (d1-d8) |

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of 1-AG-d8.

| Solvent | Solubility |

| DMSO | 2 mg/ml |

| Ethanol | Miscible |

| PBS (pH 7.2) | 0.1 mg/ml |

Storage and Stability: this compound should be stored at -80°C.[1] When stored under these conditions, it is stable for at least two years. For shipping, it is typically transported on dry ice.

Role in the Endocannabinoid System

1-Arachidonoylglycerol is an isomer of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that acts as a full agonist for both the CB1 and CB2 cannabinoid receptors. 2-AG is known to be chemically unstable and can isomerize to the more stable 1-AG both in vitro and in vivo. While 1-AG is considered a weak agonist of the CB1 receptor, its presence and formation from 2-AG are significant considerations in endocannabinoid research. The signaling pathways of the endocannabinoid system primarily revolve around the synthesis and degradation of 2-AG.

2-Arachidonoylglycerol (2-AG) Synthesis and Degradation Pathway

The following diagram illustrates the primary pathways for the synthesis and degradation of 2-AG. The isomerization of 2-AG to 1-AG is a key consideration in this system.

Experimental Protocols: Quantification of 1-Arachidonoylglycerol using LC-MS/MS

The primary application of 1-AG-d8 is as an internal standard for the accurate quantification of endogenous 1-AG by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from methodologies for endocannabinoid analysis.

Sample Preparation: Liquid-Liquid Extraction

-

Homogenization: For tissue samples, homogenize in a suitable buffer on ice.

-

Spiking: Add a known amount of this compound internal standard to the plasma or tissue homogenate.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as a mixture of methyl formate and hexane or toluene. Vortex the mixture vigorously and centrifuge to separate the phases.

-

Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC method.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Positive electrospray ionization (+ESI) is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

1-Arachidonoylglycerol (1-AG): Monitor the transition from the precursor ion (m/z 379.3) to a specific product ion.

-

This compound (1-AG-d8): Monitor the transition from the deuterated precursor ion (m/z 387.3) to its corresponding product ion.

-

-

Experimental Workflow

The diagram below outlines the general workflow for the quantification of 1-AG using 1-AG-d8 as an internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of endocannabinoid signaling. Its well-defined physicochemical properties and stability make it an excellent internal standard for the accurate quantification of 1-AG. A thorough understanding of its properties, along with the broader context of the endocannabinoid system and appropriate analytical methodologies, is essential for generating reliable and reproducible data in this dynamic area of research.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Arachidonoylglycerol-d8 for Research Applications

Abstract: 1-Arachidonoylglycerol (1-AG), along with its isomer 2-Arachidonoylglycerol (2-AG), is an endogenous cannabinoid that plays a crucial role in the central nervous system by activating cannabinoid receptors such as CB1 and CB2.[1][2] Deuterated analogs, specifically 1-Arachidonoylglycerol-d8 (1-AG-d8), are indispensable as internal standards for precise quantification in mass spectrometry-based analytical methods.[3][4] This technical guide provides a detailed overview of a robust synthetic route and a comprehensive purification strategy for 1-AG-d8, intended for researchers, chemists, and professionals in drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow, purification process, and the relevant biological signaling pathway.

Synthesis of this compound

The synthesis of 1-AG-d8 is a multi-step process that involves the strategic coupling of a deuterated arachidonic acid chain with a protected glycerol backbone, followed by deprotection to yield the final product. The deuteration is specifically on the fatty acid chain at positions 5, 6, 8, 9, 11, 12, 14, and 15.[3]

Synthetic Workflow

The general synthetic strategy is outlined below. It begins with the protection of glycerol, followed by esterification with arachidonic acid-d8, and concludes with the removal of the protecting group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for monoacylglycerol synthesis.[5][6]

Step 1: Esterification of 1,2-Isopropylidene-sn-glycerol with Arachidonic Acid-d8

-

Dissolve 1,2-Isopropylidene-sn-glycerol (1.0 eq) and arachidonic acid-d8 (1.05 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected 1-AG-d8 intermediate.

Step 2: Deprotection to Yield this compound

-

Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 2M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection via TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield crude this compound, which can then be carried forward to purification.

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and any isomerized 2-AG-d8. Column chromatography is the most effective and widely used technique for this purpose.[7][8][9]

Purification Workflow

The purification process involves initial workup followed by chromatographic separation and final analysis.

Caption: General workflow for the purification of 1-AG-d8.

Experimental Protocol: Purification

This protocol details purification by flash column chromatography.

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude 1-AG-d8 in a minimal amount of the mobile phase and load it onto the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 50% ethyl acetate. The polarity is increased gradually to separate compounds based on their affinity for the stationary phase.[7]

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

Analysis: Spot each fraction on a TLC plate and develop it using the same solvent system to identify the fractions containing the pure product. Visualize spots using an appropriate stain (e.g., potassium permanganate).

-

Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as an oil. For very high purity, a subsequent preparative HPLC step may be employed.[9][10]

Data Presentation and Characterization

Quantitative data regarding the synthesis and physicochemical properties of 1-AG-d8 are summarized below.

Table 1: Synthesis Yield and Purity Data

| Parameter | Typical Value | Source |

| Chemical Purity | ≥95% | [11] |

| Isotopic Purity (d₈) | ≥99% | [3][11] |

| Radiochemical Yield (Analog) | 83% | [12] |

| Form | A solution in acetonitrile | [3] |

Table 2: Physicochemical and Spectrometric Data

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀D₈O₄ | [3] |

| Molecular Weight | 386.6 g/mol | [3] |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid, 2,3-dihydroxypropyl ester | [3] |

| Storage Conditions | -20°C | [5] |

| Solubility (PBS, pH 7.2) | ~0.1 mg/ml | [3] |

Biological Context: Endocannabinoid Signaling Pathway

1-AG and 2-AG are key signaling molecules in the endocannabinoid system. They are synthesized "on-demand" from membrane phospholipids. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate diacylglycerol (DAG). DAG is then hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.[2][13][14] 2-AG is chemically unstable and can isomerize to the more stable 1-AG.[3][15] Both molecules are degraded by monoacylglycerol lipase (MAGL). They act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release.

Caption: The 2-AG/1-AG endocannabinoid signaling pathway.

Conclusion

The synthesis and purification of this compound are critical for advancing research in the endocannabinoid field. The methodologies presented in this guide, including a protected glycerol coupling strategy and purification via column chromatography, provide a reliable framework for producing high-purity 1-AG-d8. This deuterated standard is essential for accurate quantification in complex biological matrices, enabling researchers to better understand the physiological and pathological roles of this important lipid mediator. Careful execution of these protocols and rigorous analytical characterization are paramount to ensuring the quality and reliability of the final product for research applications.

References

- 1. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Arachidonoyl-d8-rac-glycerol - Applications - CAT N°: 22694 [bertin-bioreagent.com]

- 5. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]

- 6. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cannabissciencetech.com [cannabissciencetech.com]

- 8. arvidalabs.com [arvidalabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of 1-Arachidonoylglycerol-d8 in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and crucial signaling network that plays a pivotal role in regulating a myriad of physiological processes. Central to this system are the endogenous cannabinoids, with 2-arachidonoylglycerol (2-AG) and anandamide (AEA) being the most extensively studied. The accurate quantification of these lipid mediators is paramount for understanding their function in both health and disease. However, the inherent instability of endocannabinoids, particularly the rapid isomerization of 2-AG to the less active 1-arachidonoylglycerol (1-AG), presents a significant analytical challenge.[1][2] This technical guide focuses on the indispensable role of 1-Arachidonoylglycerol-d8 (1-AG-d8) as an internal standard for the precise and reliable quantification of 1-AG and 2-AG, providing researchers with the necessary knowledge to implement robust analytical methodologies.

Biochemical and Pharmacological Profile of 1-Arachidonoylglycerol

1-Arachidonoylglycerol is a monoacylglycerol and a structural isomer of the potent endocannabinoid 2-AG. While 2-AG is a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), 1-AG exhibits significantly weaker activity.[3] Despite its reduced affinity, the presence and concentration of 1-AG are of great interest due to its formation from the spontaneous isomerization of 2-AG, which can impact the overall signaling of the endocannabinoid system.

Table 1: Physicochemical Properties of 1-Arachidonoylglycerol and this compound

| Property | 1-Arachidonoylglycerol (1-AG) | This compound (1-AG-d8) |

| Chemical Formula | C₂₃H₃₈O₄ | C₂₃H₃₀D₈O₄ |

| Molecular Weight | 378.5 g/mol [4] | 386.6 g/mol |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₈) |

| Synonyms | 1-Monoarachidonoyl-rac-glycerol | (5Z,8Z,11Z,14Z)-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid, 2,3-dihydroxypropyl ester |

Table 2: Receptor Binding Affinity of Arachidonoylglycerol Isomers

| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |

| 2-Arachidonoylglycerol (2-AG) | CB1 | 472 nM | Rat | [5] |

| 2-Arachidonoylglycerol (2-AG) | CB2 | 1400 nM | Rat | [5] |

| 1-Arachidonoylglycerol (1-AG) | CB1 | 1.8 µM | CHO cells | [5] |

The Critical Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal IS is chemically and physically similar to the analyte but isotopically distinct, allowing it to be distinguished by the mass spectrometer. 1-AG-d8 perfectly fits this role for the analysis of 1-AG and 2-AG.

The use of a deuterated internal standard like 1-AG-d8 is crucial for several reasons:

-

Correction for Sample Loss: It accounts for any loss of the analyte during sample preparation, including extraction, cleanup, and transfer steps.

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. As the IS is similarly affected, it allows for accurate correction.

-

Correction for Instrumental Variability: It compensates for variations in injection volume and instrument response.

Signaling and Metabolic Pathways

To fully appreciate the importance of accurately quantifying 1-AG and 2-AG, it is essential to understand their roles in the endocannabinoid system's signaling and metabolic pathways.

The synthesis of 2-AG is an on-demand process, typically initiated by the activation of G-protein coupled receptors (GPCRs) on the postsynaptic membrane. This leads to the hydrolysis of membrane phospholipids to produce diacylglycerol (DAG), which is then converted to 2-AG by diacylglycerol lipase (DAGL). 2-AG then acts as a retrograde messenger, traveling back across the synapse to activate presynaptic CB1 receptors, ultimately modulating neurotransmitter release.

However, 2-AG is rapidly degraded by several enzymes, primarily monoacylglycerol lipase (MAGL), and to a lesser extent by fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12). Concurrently, 2-AG can spontaneously isomerize to the more stable 1-AG.[2]

Table 3: Enzymes Involved in 1-AG and 2-AG Metabolism

| Enzyme | Primary Substrate(s) | Role in Endocannabinoid System |

| Monoacylglycerol Lipase (MAGL) | 2-AG, 1-AG | Primary enzyme for 2-AG hydrolysis, terminating its signaling. |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide, 2-AG (minor) | Primarily degrades anandamide, but can also hydrolyze 2-AG.[6] |

| α/β-Hydrolase Domain Containing 6 (ABHD6) | 2-AG, 1-AG | Contributes to 2-AG hydrolysis, particularly in certain cell types and subcellular locations. |

| α/β-Hydrolase Domain Containing 12 (ABHD12) | 2-AG, 1-AG | Contributes to 2-AG hydrolysis, with a preference for 2-AG and 1-AG.[7] |

Table 4: Kinetic Parameters of Enzymes Hydrolyzing Arachidonoylglycerols

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Species | Reference |

| MAGL | 2-AG | ~5-10 | Not widely reported | Mouse Brain | [8] |

| FAAH | 2-AG | ~40 | Not widely reported | Rat Brain | [9] |

| ABHD6 | 1-AG | Not widely reported | Higher for 1-AG than 2-AG | Human | [10] |

| ABHD12 | 2-AG | ~25 | ~0.5 | Human | [11] |

| ABHD12 | 1-AG | ~20 | ~0.6 | Human | [11] |

Experimental Protocols for Quantification using 1-AG-d8

The accurate quantification of 1-AG and 2-AG requires meticulous sample handling and a validated analytical method. The following sections provide detailed protocols for sample extraction and LC-MS/MS analysis.

Sample Preparation

Proper sample preparation is critical to prevent the degradation and isomerization of 2-AG. All steps should be performed on ice or at 4°C whenever possible.

4.1.1. Liquid-Liquid Extraction (LLE) [12][13]

-

Homogenization: Homogenize the tissue sample (e.g., brain tissue) in a cold solvent mixture, such as 2:1:1 chloroform:methanol:Tris buffer (50 mM, pH 7.4). For biofluids like plasma, protein precipitation with a cold solvent like acetonitrile is often the first step.

-

Internal Standard Spiking: Add a known amount of 1-AG-d8 solution to the homogenate. A typical concentration is in the mid-range of the expected analyte concentration.[14]

-

Phase Separation: Add chloroform and water to the homogenate to induce phase separation. Vortex thoroughly and centrifuge at low speed to separate the organic and aqueous layers.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

4.1.2. Solid-Phase Extraction (SPE) [15][16]

-

Homogenization and Internal Standard Spiking: Prepare the sample homogenate and spike with 1-AG-d8 as described for LLE.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the endocannabinoids from the cartridge with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample as described for LLE.

Table 5: Typical Parameters for Sample Preparation

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Extraction Solvent(s) | Chloroform/Methanol, Toluene, Ethyl Acetate[13] | C8 or C18 cartridges |

| Typical Recovery | >80% | >85%[15] |

| Internal Standard Concentration | Typically 10-100 ng/mL | Typically 10-100 ng/mL |

| Pros | Simple, inexpensive | High purity of final extract, can be automated |

| Cons | Can be less clean than SPE | More expensive, requires method development |

LC-MS/MS Analysis

4.2.1. Chromatographic Separation

-

Column: A C18 reversed-phase column is commonly used for the separation of endocannabinoids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[13]

4.2.2. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is most common for 1-AG and 2-AG.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

Table 6: Typical MRM Transitions for 1-AG and 1-AG-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Arachidonoylglycerol (1-AG) | 379.3 | 287.3 | ~10-15 |

| This compound (1-AG-d8) | 387.3 | 294.3 | ~10-15 |

| 2-Arachidonoylglycerol (2-AG) | 379.3 | 287.3 | ~10-15 |

Note: The optimal collision energy may vary depending on the instrument and should be optimized.

Calibration and Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1-AG and 2-AG and a constant concentration of 1-AG-d8. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Table 7: Example Calibration Curve and Quality Control Sample Concentrations

| Sample Type | 1-AG/2-AG Concentration (ng/mL) | 1-AG-d8 Concentration (ng/mL) |

| Calibration Standards | 0.5, 1, 5, 10, 50, 100, 500 | 50 |

| Quality Control (QC) - Low | 2 | 50 |

| Quality Control (QC) - Mid | 75 | 50 |

| Quality Control (QC) - High | 400 | 50 |

Conclusion

This compound is an indispensable tool for researchers in the endocannabinoid field. Its use as an internal standard enables the accurate and precise quantification of the labile endocannabinoid 2-AG and its isomer 1-AG, overcoming the significant challenges associated with their analysis. By implementing the robust methodologies outlined in this guide, scientists and drug development professionals can obtain reliable data to further unravel the complexities of the endocannabinoid system and its role in health and disease. This, in turn, will facilitate the discovery and development of novel therapeutics targeting this critical signaling pathway.

References

- 1. cms.agr.wa.gov [cms.agr.wa.gov]

- 2. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Monoarachidin | C23H38O4 | CID 5282281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-arachidonoylglycerol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABHD12 abhydrolase domain containing 12, lysophospholipase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. retsch.com [retsch.com]

- 9. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 15. unitedchem.com [unitedchem.com]

- 16. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Endocannabinoid Quantification: A Technical Guide to 1-Arachidonoylglycerol-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of endocannabinoid system (ECS) research, accurate and reliable quantification of its key signaling molecules is paramount. The endocannabinoid 1-arachidonoylglycerol (1-AG) and its more abundant isomer, 2-arachidonoylglycerol (2-AG), are critical lipid mediators involved in a vast array of physiological processes. However, their analysis is fraught with challenges, most notably the inherent instability of 2-AG, which readily isomerizes to the more stable 1-AG. This underscores the necessity of a robust analytical methodology that can accurately quantify both isomers. The development of stable isotope-labeled internal standards has been a watershed moment in this endeavor. This technical guide provides an in-depth exploration of the discovery and significance of 1-Arachidonoylglycerol-d8 (1-AG-d8) as an internal standard for the precise quantification of 1-AG by mass spectrometry.

The Significance of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as 1-AG-d8, is the cornerstone of modern quantitative mass spectrometry. An ideal internal standard should be chemically identical to the analyte of interest, but with a different mass, allowing it to be distinguished by the mass spectrometer.[1] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it co-elutes with the endogenous analyte and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[2] This allows for a highly accurate determination of the analyte concentration based on the ratio of the analyte signal to the internal standard signal. 1-AG-d8, with eight deuterium atoms incorporated into the arachidonoyl chain, serves this purpose for 1-AG quantification.[3]

Discovery and Synthesis of this compound

While a singular "discovery" paper for this compound is not readily identifiable, its development is a logical progression from the established synthesis of deuterated arachidonic acid. The general synthetic strategy involves the deuteration of the precursor, arachidonic acid, followed by its coupling to a protected glycerol backbone, and subsequent deprotection to yield the final product.

A common method for producing deuterated arachidonic acid involves the deuteration of 5,8,11,14-eicosatetraynoic acid. The synthesis of 1-AG-d8 can be conceptualized in the following steps:

-

Deuteration of the Fatty Acid Precursor: Arachidonic acid is deuterated at specific positions on its acyl chain to create arachidonic acid-d8.

-

Protection of Glycerol: A glycerol molecule is protected at specific positions to ensure the arachidonic acid-d8 is attached at the sn-1 position.

-

Acylation: The protected glycerol is acylated with the deuterated arachidonic acid.

-

Deprotection: The protecting groups are removed from the glycerol backbone to yield this compound.

This synthetic approach ensures a high isotopic purity of the final internal standard, which is critical for accurate quantification.

Quantitative Data Presentation

The following tables summarize the validation parameters for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-arachidonoylglycerol (1-AG) and 2-arachidonoylglycerol (2-AG) using their respective deuterated internal standards, including 1-AG-d8. The data is compiled from representative studies in the field.[4][5]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

| Analyte | Calibration Range (pg/µl) | R² | LLOQ (pg on column) |

| 1-Arachidonoylglycerol (1-AG) | 0.2 - 120 | >0.99 | 1.9 |

| 2-Arachidonoylglycerol (2-AG) | 7.5 - 950 | >0.99 | 38.0 |

Table 2: Precision and Accuracy of the LC-MS/MS Method

| Analyte | Concentration (pmol/mg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| 1-AG | 0.1 | 5.4 | 7.8 | 95.2 - 104.5 |

| 1 | 4.1 | 6.5 | 96.8 - 103.1 | |

| 10 | 3.5 | 5.9 | 98.1 - 101.7 | |

| 2-AG | 1 | 6.2 | 8.5 | 94.5 - 105.3 |

| 10 | 4.8 | 7.1 | 97.2 - 102.8 | |

| 100 | 4.2 | 6.8 | 98.9 - 101.1 |

Table 3: Recovery of Internal Standards from Mouse Brain Homogenate

| Internal Standard | Mean Recovery (%) | Standard Deviation (%) |

| This compound (1-AG-d8) | 74.1 | 7.5 |

| 2-Arachidonoylglycerol-d8 (2-AG-d8) | 74.1 | 7.5 |

| N-Arachidonoylethanolamine-d8 (AEA-d8) | 73.7 | 2.8 |

Experimental Protocols

The following is a detailed methodology for the quantification of 1-AG in biological tissues using 1-AG-d8 as an internal standard, based on established protocols.[4][6][7]

Sample Preparation: Extraction from Brain Tissue

-

Tissue Homogenization:

-

Weigh the frozen brain tissue (~30 mg).

-

To the tissue, add 2 mL of a cold (4°C) 1:1 (v/v) mixture of methanol and acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 0.3 pmol/µl).

-

Homogenize the sample on ice using a Polytron homogenizer.

-

-

Protein Precipitation:

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with 1.0 mL of methanol, followed by 1.0 mL of water.

-

Load the supernatant onto the conditioned SPE column.

-

Wash the column with 0.5 mL of LC-MS grade water to remove salts and other polar interferences.

-

Elute the analytes with 2 x 0.8 mL of 100% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µl of a 70:30 (v/v) methanol:water solution for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: Zorbax SB-CN, 2.1 x 100 mm, 3.5-μm particle size.

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: 100% methanol.

-

Flow Rate: 300 µl/min.

-

Gradient Elution:

-

0-0.5 min: 45% B

-

0.5-1 min: Increase to 70% B

-

1-10 min: Linear gradient from 70% to 99% B

-

10-14 min: Hold at 99% B

-

14.5 min: Return to 45% B for re-equilibration.

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-AG: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

1-AG-d8: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

-

Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for maximum sensitivity.

-

Mandatory Visualizations

Signaling Pathway of 1-Arachidonoylglycerol

1-AG, along with 2-AG, exerts its biological effects primarily through the activation of cannabinoid receptors, CB1 and CB2. The following diagram illustrates the canonical signaling pathway following CB1 receptor activation.

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow for 1-AG Quantification

The following diagram outlines the logical flow of an experiment to quantify 1-AG in biological samples using 1-AG-d8 as an internal standard.

Caption: Workflow for 1-AG Quantification.

Conclusion

The development and application of this compound have been instrumental in advancing our understanding of the endocannabinoid system. By providing a reliable and accurate means of quantifying 1-AG, researchers can confidently investigate the subtle yet significant roles of this lipid mediator in health and disease. The methodologies and data presented in this guide underscore the critical importance of stable isotope-labeled internal standards in modern bioanalysis and provide a framework for the robust investigation of the endocannabinoid system. As research in this field continues to expand, the principles of accurate quantification, exemplified by the use of 1-AG-d8, will remain a fundamental prerequisite for groundbreaking discoveries.

References

- 1. Video: Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability and Storage of 1-Arachidonoylglycerol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-Arachidonoylglycerol-d8 (1-AG-d8). As a deuterated internal standard for the endocannabinoid 1-arachidonoylglycerol (1-AG), understanding its stability is paramount for accurate quantification in research and clinical applications. This document outlines the intrinsic chemical properties, potential degradation pathways, recommended handling procedures, and methodologies for assessing the stability of this critical analytical standard.

Core Chemical Properties and Intrinsic Stability

1-Arachidonoylglycerol (1-AG) is the more thermodynamically stable isomer of the two primary endocannabinoid monoacylglycerols, the other being 2-arachidonoylglycerol (2-AG). The deuteration in 1-AG-d8 is on the arachidonoyl chain and does not significantly alter its fundamental chemical stability compared to the non-deuterated parent molecule.

The primary chemical characteristic influencing the stability of 1-AG is its structure as a 1-monoacylglycerol. Unlike 2-AG, which is known to be chemically unstable and readily undergoes acyl migration to the more stable 1-AG position, 1-AG itself does not isomerize further.[1] This inherent stability makes it a reliable analytical standard. However, like all polyunsaturated fatty acid esters, it is susceptible to hydrolysis and oxidation.

Recommended Storage and Handling

To ensure the long-term integrity of 1-AG-d8, specific storage and handling procedures are essential.

Storage Conditions: The recommended storage temperature for 1-AG-d8 is -80°C .[2][3] When stored under these conditions, it is reported to be stable for at least two years.[1][2] The compound is typically supplied in a solvent such as acetonitrile. It is also noted to be light-sensitive, and therefore, should be stored in the dark.[4]

Handling Procedures:

-

Solvent Change: If a different solvent is required, the original solvent (e.g., acetonitrile) should be evaporated under a gentle stream of inert gas, such as nitrogen. The desired solvent should be added immediately to the residue to prevent degradation.[3]

-

Inert Atmosphere: For solvents like DMSO, it is recommended to purge them with an inert gas before use to minimize the risk of oxidation.[3]

-

Aqueous Solutions: Due to its lipophilic nature, 1-AG-d8 has low solubility in aqueous buffers like PBS.[2]

Summary of Storage Recommendations:

| Parameter | Recommendation | Rationale |

| Temperature | -80°C | Minimizes enzymatic and chemical degradation. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of the polyunsaturated arachidonoyl chain. |

| Light | Protect from light | Prevents photo-oxidation. |

| Solvent | Acetonitrile (as supplied) or other anhydrous organic solvents | Ensures solubility and stability. |

| Duration | ≥ 2 years at -80°C | Based on manufacturer stability data.[1][2] |

Degradation Pathways

The degradation of 1-AG-d8 can occur through two primary mechanisms: enzymatic hydrolysis and non-enzymatic chemical degradation (hydrolysis and oxidation).

Enzymatic Degradation

In biological systems, 1-AG is a substrate for several hydrolytic enzymes that cleave the ester bond, releasing arachidonic acid and glycerol. The primary enzymes involved are Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).

-

Monoacylglycerol Lipase (MAGL): This is the principal enzyme responsible for the degradation of 2-AG and also hydrolyzes 1-AG.

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is the primary catabolic enzyme for anandamide, it is also capable of hydrolyzing 1-AG and 2-AG.

The end products of this enzymatic degradation are arachidonic acid-d8 and glycerol.

Non-Enzymatic Degradation

Hydrolysis: The ester linkage in 1-AG-d8 is susceptible to hydrolysis under both acidic and basic conditions, yielding arachidonic acid-d8 and glycerol. The rate of hydrolysis is dependent on pH and temperature.

Oxidation: The arachidonoyl moiety of 1-AG-d8 contains four double bonds, making it prone to oxidation. This can be initiated by light, heat, or the presence of reactive oxygen species. Non-enzymatic oxidation can lead to a variety of products, including hydroxyeicosatetraenoic acids (HETEs) and F2-isoprostanes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Systemic elevations of free radical oxidation products of arachidonic acid are associated with angiographic evidence of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Degradation of 1-Arachidonoylglycerol: A Technical Guide for Researchers

An In-depth Exploration of the Core Metabolic Pathways, Enzyme Kinetics, and Downstream Signaling Cascades

This technical guide provides a comprehensive overview of the enzymatic degradation pathways of 1-Arachidonoylglycerol (1-AG), a key monoacylglycerol lipid. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, endocannabinoid signaling, and pharmacology. It details the primary hydrolytic and oxidative enzymes responsible for 1-AG metabolism, summarizes available quantitative data, provides adaptable experimental protocols, and visualizes the intricate signaling networks involved.

Introduction to 1-Arachidonoylglycerol Metabolism

1-Arachidonoylglycerol (1-AG) is an important signaling lipid, isomeric to the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG). The biological activity of 1-AG is tightly regulated by a series of enzymatic pathways that control its synthesis and degradation. The termination of 1-AG signaling is primarily achieved through two major routes: hydrolytic cleavage to arachidonic acid (AA) and glycerol, and oxidative metabolism by cyclooxygenases and lipoxygenases into a variety of bioactive eicosanoids. Understanding these degradation pathways is crucial for elucidating the physiological roles of 1-AG and for the development of therapeutic agents targeting this signaling system.

Primary Enzymatic Degradation Pathways

The degradation of 1-AG is a critical process for terminating its signaling and for producing downstream signaling molecules. This process is carried out by two main enzymatic systems: hydrolytic and oxidative pathways.

Hydrolytic Pathway

The hydrolytic pathway is responsible for the cleavage of the ester bond in 1-AG, releasing arachidonic acid (AA) and glycerol. This is the primary route for the termination of monoacylglycerol signaling. Several serine hydrolases have been identified to participate in this process.

-

Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the hydrolysis of monoacylglycerols and is considered the main enzyme responsible for the degradation of 2-AG in the brain, accounting for approximately 85% of its hydrolysis[1][2][3][4][5]. MAGL can hydrolyze 1(3)- and 2-monoacylglycerols with comparable efficiency[6]. This suggests that MAGL is a major contributor to the degradation of 1-AG. The hydrolysis of 1-AG by MAGL yields arachidonic acid and glycerol, which can then enter other metabolic and signaling pathways[7][8].

-

Alpha/beta-Hydrolase Domain 6 (ABHD6): ABHD6 is another serine hydrolase that contributes to the degradation of monoacylglycerols. In the brain, it is responsible for about 4% of 2-AG hydrolysis[2][4][9]. Studies have shown that ABHD6 has a preference for the 1(3)-isomer of arachidonoylglycerol, making it a potentially significant enzyme in the metabolism of 1-AG[1][10].

-

Alpha/beta-Hydrolase Domain 12 (ABHD12): ABHD12 is also a serine hydrolase implicated in the degradation of 2-AG, accounting for approximately 9% of its hydrolysis in the brain[2][4]. Notably, ABHD12 displays a preference for the 1(3)-isomers of arachidonoylglycerol over the 2-isomer, suggesting a specific role in the metabolism of 1-AG[11][12][13].

Oxidative Pathway

The oxidative pathway involves the metabolism of 1-AG by cyclooxygenases and lipoxygenases, leading to the formation of a variety of eicosanoid-like molecules with their own biological activities.

-

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the synthesis of prostaglandins from arachidonic acid. It has been shown that COX-2 can also oxygenate endocannabinoids, including 2-AG, to produce prostaglandin glycerol esters (PG-Gs)[14][15][16][17]. While COX-1 can also metabolize these substrates, COX-2 is significantly more efficient[17]. Given the structural similarity, it is highly likely that 1-AG is also a substrate for COX-2, leading to the formation of various PG-Gs.

-

Lipoxygenases (LOXs): LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. It has been demonstrated that 15-LOX can oxygenate 2-AG to produce 15-hydroxyeicosatetraenoic acid glyceryl ester (15-HETE-G)[12]. Other LOX isoforms may also contribute to the metabolism of 1-AG, generating a diverse array of hydroxylated and other oxygenated derivatives.

Quantitative Data on Enzymatic Degradation

The following tables summarize the available quantitative data for the key enzymes involved in 1-AG degradation. It is important to note that specific kinetic parameters for 1-AG are not always available in the literature. In such cases, data for the closely related isomer, 2-AG, are provided as a proxy, and this is clearly indicated.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism/System | Reference(s) |

| MAGL | 2-Oleoylglycerol | 200 | 52.2 | Purified human MAGL | [18] |

| 1(3)-AG | - | - | Rat cerebellar membranes | [18] | |

| ABHD6 | 2-AG | ~160 | - | hABHD6 overexpressing HEK293 cells | [19] |

| 1(3)-AG | - | - | hABHD6 overexpressing HEK293 cells | [1] | |

| ABHD12 | 2-AG | ~120 | - | hABHD12 overexpressing HEK293 cells | [19] |

| 1(3)-AG | - | - | hABHD12 overexpressing HEK293 cells | [11][12] | |

| COX-2 | 2-AG | 0.71 ± 0.37 | 1.2 ± 0.2 s⁻¹ (kcat) | Murine COX-2 | [20] |

| Arachidonic Acid | ~2.0 | - | COX-2 coupled to PGIS in COS-7 cells | [21] | |

| LOX | Linoleic Acid | 8.5 ± 0.5 | 225 ± 7 s⁻¹ (kcat) | Soybean Lipoxygenase-1 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1-AG degradation. These protocols can be adapted for specific research needs.

MAGL Activity Assay using LC-MS/MS

This protocol is adapted from established methods for measuring MAGL activity and can be used to determine the hydrolysis of 1-AG[13][23][24][25][26][27][28].

Objective: To quantify the enzymatic hydrolysis of 1-AG to arachidonic acid by MAGL using liquid chromatography-tandem mass spectrometry.

Materials:

-

1-Arachidonoylglycerol (1-AG) substrate

-

Recombinant human MAGL or tissue/cell homogenate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

Internal Standard: Deuterated arachidonic acid (e.g., d8-AA)

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Enzyme Preparation: Prepare dilutions of recombinant MAGL or tissue/cell homogenates in cold assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.

-

Initiation of Reaction: Add 1-AG to the desired final concentration to start the reaction. A typical substrate concentration range for kinetic studies is 1-100 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold quenching solution containing the internal standard.

-

Sample Preparation: Centrifuge the samples to pellet proteins. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the transition of the parent ion to the product ion for both arachidonic acid and the deuterated internal standard.

-

Data Analysis: Quantify the amount of arachidonic acid produced by comparing its peak area to that of the internal standard. Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

ABHD6/ABHD12 Activity Assay (Fluorescent Glycerol Assay)

This protocol is based on a sensitive fluorescent assay for measuring the activity of monoacylglycerol hydrolases[1][10][19].

Objective: To measure the activity of ABHD6 or ABHD12 by detecting the amount of glycerol released from the hydrolysis of 1-AG.

Materials:

-

1-Arachidonoylglycerol (1-AG) substrate

-

HEK293 cell lysates overexpressing human ABHD6 or ABHD12

-

Glycerol Assay Reagent (containing glycerol kinase, glycerol phosphate oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare lysates from HEK293 cells transiently overexpressing the enzyme of interest.

-

Reaction Setup: In a 96-well plate, add the cell lysate to each well.

-

Substrate Addition: Add 1-AG to the wells to initiate the reaction.

-

Glycerol Detection: Immediately add the glycerol assay reagent to each well.

-

Kinetic Measurement: Place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

-

Data Acquisition: Monitor the increase in fluorescence over time at 37°C.

-

Data Analysis: Calculate the rate of glycerol production from the linear phase of the fluorescence curve. A standard curve with known concentrations of glycerol should be run in parallel to quantify the amount of glycerol produced.

COX-2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening COX-2 inhibitors and can be used to measure the oxygenation of 1-AG[5][17][25][29][30].

Objective: To measure the activity of COX-2 by detecting the formation of prostaglandin G2 (PGG2) from 1-AG.

Materials:

-

1-Arachidonoylglycerol (1-AG) substrate

-

Recombinant human COX-2

-

COX Assay Buffer

-

COX Probe (a fluorescent probe that reacts with PGG2)

-

Heme cofactor

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Heme.

-

Enzyme Addition: Add the recombinant COX-2 enzyme to the wells of the microplate.

-

Reaction Initiation: Add 1-AG to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of PGG2 formation from the slope of the linear portion of the fluorescence curve.

Lipoxygenase Activity Assay (Colorimetric/Fluorometric)

This protocol is a general method for measuring LOX activity that can be adapted for 1-AG[3][6][9][31][32][33][34][35].

Objective: To determine the activity of lipoxygenase by measuring the formation of hydroperoxides from 1-AG.

Materials:

-

1-Arachidonoylglycerol (1-AG) substrate

-

Purified lipoxygenase (e.g., soybean lipoxygenase as a standard or recombinant human LOX) or cell/tissue homogenate

-

Assay Buffer: e.g., 0.1 M Borate buffer, pH 9.0

-

Detection Reagent: Xylenol Orange and ferrous iron solution for colorimetric assay, or a fluorescent probe for fluorometric assay.

-

Spectrophotometer or fluorescence microplate reader

Procedure (Colorimetric):

-

Reaction Setup: In a cuvette or microplate well, mix the assay buffer and the enzyme solution.

-

Reaction Initiation: Add 1-AG to start the reaction and incubate at room temperature.

-

Detection: After a set time, stop the reaction and add the xylenol orange/ferrous iron reagent. This reagent reacts with the hydroperoxide products to produce a colored complex.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 560 nm).

-

Data Analysis: Quantify the amount of hydroperoxide formed using a standard curve prepared with a known hydroperoxide.

Signaling Pathways and Visualization

The degradation of 1-AG not only terminates its own signaling but also generates products that are themselves bioactive signaling molecules. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways.

Hydrolytic Degradation Pathway and Products

This pathway leads to the formation of arachidonic acid and glycerol. Arachidonic acid is a precursor for a vast array of inflammatory and signaling molecules.

Caption: Hydrolytic degradation of 1-AG and the fate of its products.

Oxidative Degradation Pathway via COX-2

This pathway generates prostaglandin glycerol esters (PG-Gs), which have distinct signaling properties.

Caption: COX-2 mediated oxidative metabolism of 1-AG to form PG-Gs.

Downstream Signaling of Prostaglandin E2-Glycerol Ester (PGE2-G)

PGE2-G, a product of COX-2 metabolism, activates specific signaling cascades.

Caption: Signaling cascade initiated by PGE2-G via the P2Y6 receptor.

Oxidative Degradation Pathway via Lipoxygenases (LOXs)

This pathway generates hydroxyeicosatetraenoic acid glycerol esters (HETE-Gs).

Caption: LOX-mediated metabolism of 1-AG and downstream signaling of HETE-Gs.

Conclusion

The enzymatic degradation of 1-Arachidonoylglycerol is a complex process involving multiple enzymes and pathways that not only terminate its signaling but also generate a host of new bioactive lipids. While significant progress has been made in identifying the key players, further research is needed to fully elucidate the specific kinetic parameters of these enzymes with 1-AG and to unravel the complete signaling networks of its various degradation products. This technical guide serves as a foundational resource for researchers aiming to explore this intricate area of lipid biology and to develop novel therapeutic strategies targeting the 1-AG metabolic network.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. A colorimetric method for the determination of lipoxygenase activity suitable for use in a high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxygenase activity determination [protocols.io]

- 10. clinref.com [clinref.com]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 18. 2-arachidonyl glycerol activates platelets via conversion to arachidonic acid and not by direct activation of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2α glyceryl esters in RAW 264.7 cells and H1819 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Competition and allostery govern substrate selectivity of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2024.sci-hub.st [2024.sci-hub.st]

- 23. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 24. Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. researchgate.net [researchgate.net]

- 27. Cross-validated stable-isotope dilution GC–MS and LC–MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol [agris.fao.org]

- 28. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 29. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 31. resources.bio-techne.com [resources.bio-techne.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. A kinetic model for lipoxygenases based on experimental data with the lipoxygenase of reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Kinetic evaluation of substrate-dependent origin of the lag phase in soybean lipoxygenase-1 catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-Arachidonoylglycerol-d8 in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, accurate and precise quantification of bioactive lipids is paramount to understanding their complex roles in health and disease. 1-Arachidonoylglycerol (1-AG), an endocannabinoid and signaling lipid, is of significant interest due to its involvement in various physiological processes. However, its quantification is often challenging due to its low endogenous concentrations and the potential for analytical variability. The use of a stable isotope-labeled internal standard, such as 1-Arachidonoylglycerol-d8 (1-AG-d8), is crucial for mitigating these challenges and ensuring data reliability.[1] This document provides detailed application notes and experimental protocols for the utilization of 1-AG-d8 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of 1-AG in biological matrices.

1-AG is an isomer of the more abundant endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Notably, 2-AG is chemically unstable and can undergo isomerization to 1-AG in vitro and in vivo, which makes the accurate quantification of both isomers essential.[1][2] 1-AG-d8 is a deuterated analog of 1-AG, sharing identical chemical and physical properties with the analyte of interest, but with a different mass. This allows it to be distinguished by the mass spectrometer, enabling it to serve as an ideal internal standard to correct for analyte loss during sample preparation and for variations in instrument response.

Properties of this compound

| Property | Value |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, 2,3-dihydroxypropyl ester |

| CAS Number | 2692624-29-4 |

| Molecular Formula | C₂₃H₃₀D₈O₄ |

| Molecular Weight | 386.6 |

| Purity | ≥99% deuterated forms (d₁-d₈) |

| Formulation | A solution in acetonitrile |

Table 1: Physical and chemical properties of this compound.[1]

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of 1-AG from plasma samples.

Materials:

-

Human plasma (collected in EDTA tubes)

-

This compound (1-AG-d8) internal standard solution (in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Centrifuge capable of 4°C

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Thaw plasma samples on ice.

-

To a 2 mL glass tube, add 100 µL of plasma.

-

Add 10 µL of the 1-AG-d8 internal standard solution at a known concentration.

-

Add 900 µL of cold ACN (4°C) to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 2 mL glass tube.

-

To the supernatant, add 1 mL of MTBE.

-

Vortex for 1 minute.

-

Add 500 µL of HPLC-grade water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Carefully collect the upper organic phase (MTBE layer) containing the lipids.

-

Evaporate the organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v) |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Typical LC parameters for the analysis of 1-Arachidonoylglycerol.

MS/MS Parameters:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 3: Typical MS/MS parameters for the analysis of 1-Arachidonoylglycerol.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Arachidonoylglycerol | 379.3 | 287.2 | 15 |

| This compound | 387.3 | 295.2 | 15 |

Table 4: Example MRM transitions for 1-AG and 1-AG-d8. These values should be optimized for the specific instrument used.

Method Validation Data

The following table summarizes typical validation parameters for the quantification of 1-AG using 1-AG-d8 as an internal standard.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | Minimal, compensated by internal standard |

Table 5: Representative validation data for the LC-MS/MS method for 1-AG quantification.

Signaling Pathways and Experimental Workflows

1-Arachidonoylglycerol Signaling Pathway

1-Arachidonoylglycerol is known to be an agonist at cannabinoid receptors, although its activity and downstream signaling are still being fully elucidated. It is primarily formed through the isomerization of 2-AG.

Caption: Simplified signaling pathway of 1-Arachidonoylglycerol.

Experimental Workflow for 1-AG Quantification

The following diagram illustrates the key steps in the quantitative analysis of 1-AG using 1-AG-d8 as an internal standard.

Caption: Experimental workflow for 1-AG quantification.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 1-AG in complex biological matrices. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics studies. Adherence to validated protocols and careful optimization of instrumental parameters will ensure the generation of high-quality data, contributing to a deeper understanding of the role of 1-AG in health and disease.

References

Application Note: Quantitative Analysis of 1-Arachidonoylglycerol-d8 via Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the quantitative analysis of 1-Arachidonoylglycerol-d8 (1-AG-d8) using gas chromatography-mass spectrometry (GC-MS). 1-AG-d8 is a deuterated analog of the endocannabinoid 1-arachidonoylglycerol (1-AG) and is primarily utilized as an internal standard for the accurate quantification of endogenous 1-AG in biological matrices. The protocol herein covers sample preparation, including solid-phase extraction, derivatization, and the specific GC-MS parameters for the detection and quantification of the trimethylsilyl (TMS) derivative of 1-AG-d8.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. 1-Arachidonoylglycerol (1-AG), along with anandamide, is one of the primary endogenous ligands for the cannabinoid receptors (CB1 and CB2). Accurate quantification of 1-AG in biological samples is paramount for understanding its role in health and disease. Due to its low endogenous concentrations and the complexity of biological matrices, a robust and sensitive analytical method is required. Isotope dilution mass spectrometry, employing a deuterated internal standard like 1-AG-d8, coupled with GC-MS, offers high selectivity and sensitivity for this purpose. A critical step in the GC-MS analysis of endocannabinoids is derivatization, typically silylation, to increase their volatility and thermal stability.[1]

Endocannabinoid Signaling Pathway

The following diagram illustrates the key components of the endocannabinoid signaling pathway, highlighting the synthesis, signaling, and degradation of endocannabinoids like 1-AG.

Experimental Protocol

This protocol outlines the necessary steps for the extraction, derivatization, and GC-MS analysis of 1-AG from a biological matrix using 1-AG-d8 as an internal standard.

Materials and Reagents

-

1-Arachidonoylglycerol (1-AG) standard (Cayman Chemical or equivalent)

-

This compound (1-AG-d8) standard (Cayman Chemical or equivalent)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Glass autosampler vials with inserts

Sample Preparation: Solid-Phase Extraction (SPE)

For complex biological matrices like brain tissue, purification of the lipid extract is necessary before GC-MS analysis.[2] C18 solid-phase extraction is a reliable method for this purpose.[2]

-

Homogenization and Lipid Extraction: Homogenize the biological sample in a mixture of chloroform and methanol (e.g., 2:1, v/v) to extract the total lipid fraction.

-

Internal Standard Spiking: Add a known amount of 1-AG-d8 solution to the homogenate to serve as the internal standard for quantification.

-

Phase Separation: Add water to the homogenate to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of methanol.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of aqueous methanol solutions of increasing methanol concentration to remove polar impurities.

-

Elution: Elute the endocannabinoids from the cartridge with an appropriate organic solvent, such as ethyl acetate or acetone.

-

Final Drying: Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Derivatization: Silylation

To increase volatility for GC analysis, the hydroxyl groups of 1-AG and 1-AG-d8 are converted to trimethylsilyl (TMS) ethers.

-

To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.

-

Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis. For improved stability, the derivatized sample can be evaporated to dryness and reconstituted in hexane.

GC-MS Analysis Workflow

The following diagram outlines the general workflow for the GC-MS analysis of 1-AG-d8.

Data and Results

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of di-TMS-1-AG and di-TMS-1-AG-d8.

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Selected Ion Monitoring (SIM)

For quantitative analysis, the mass spectrometer is operated in SIM mode to monitor specific ions characteristic of the derivatized analytes. This enhances sensitivity and selectivity. The molecular weight of di-TMS-1-AG is approximately 522.9 g/mol , and for di-TMS-1-AG-d8, it is approximately 531.0 g/mol . A key fragment for silylated 2-AG and 1-AG has been reported at m/z 433.2.[3] Based on typical fragmentation patterns of silylated monoacylglycerols, the following ions are recommended for monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| di-TMS-1-AG | 433.2 | 507.9 ([M-15]⁺) |

| di-TMS-1-AG-d8 | 441.2 | 516.0 ([M-15]⁺) |

Note: The m/z values for 1-AG-d8 are shifted by +8 Da due to the deuterium labeling.

Calibration and Quantification

A calibration curve should be prepared by analyzing a series of standards containing known concentrations of 1-AG and a fixed concentration of the internal standard, 1-AG-d8. The ratio of the peak area of the 1-AG quantifier ion to the peak area of the 1-AG-d8 quantifier ion is plotted against the concentration of 1-AG.

Representative Quantitative Data

The following table presents typical performance characteristics for a GC-MS method for monoacylglycerol analysis.

| Parameter | Representative Value |

| Calibration Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

These values are representative and may vary depending on the specific instrumentation and matrix.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of 1-arachidonoylglycerol in biological samples through the use of its deuterated analog, this compound, as an internal standard. Proper sample preparation, including solid-phase extraction and silylation, is critical for achieving accurate and reproducible results. The use of selected ion monitoring in the mass spectrometer ensures high selectivity and sensitivity, making this method suitable for demanding research and drug development applications.

References

Solid-Phase Extraction of Endocannabinoids Prior to Analysis with 1-Arachidonoylglycerol-d8: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including pain, mood, appetite, and memory.[1][2] Accurate quantification of these molecules in biological matrices is essential for understanding their function in health and disease and for the development of novel therapeutics targeting the endocannabinoid system. However, their low abundance and chemical instability, particularly the isomerization of 2-AG to the inactive 1-arachidonoylglycerol (1-AG), present significant analytical challenges.[3]